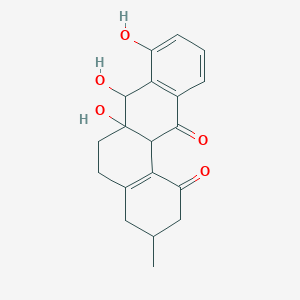
Panglimycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Panglimycin C is an organic compound with the molecular formula C19H20O5 and a molecular weight of 328.364 g/mol . It is a member of the angucyclinone family, which are polyketide natural products known for their interesting chemical structures and biological activities . This compound is primarily used in scientific research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Panglimycin C involves complex organic reactions, typically starting from simpler organic molecules. The exact synthetic routes and reaction conditions are often proprietary and not publicly disclosed in detail. general methods for synthesizing angucyclinones involve multiple steps of cyclization, oxidation, and functional group modifications .
Industrial Production Methods
The compound is usually produced in small quantities for laboratory use, often through chemical synthesis or extraction from natural sources such as Streptomyces bacteria .
Chemical Reactions Analysis
Types of Reactions
Panglimycin C can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
Panglimycin C has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Panglimycin C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to bacterial enzymes and disrupting their normal functions, thereby inhibiting bacterial growth and biofilm formation . The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes in bacterial metabolism and cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Panglimycin C is structurally similar to other angucyclinones, such as:
- Panglimycin A
- Panglimycin B
- Panglimycin D
- Panglimycin E
- Panglimycin F
- (+)-Fujianmycin A
- (+)-Ochromycinone
- Emycin C
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities. While many angucyclinones exhibit antibiotic properties, this compound has shown particular promise in disrupting biofilms, making it a valuable compound for research into biofilm-associated infections .
Biological Activity
Panglimycin C is a compound derived from the genus Streptomyces, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and relevant findings.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has shown cytotoxic effects against several cancer cell lines. A study reported inhibition rates against human leukemia (HL-60), lung adenocarcinoma (A549), and hepatoma (BEL-7402) cells.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HL-60 (Leukemia) | 5.0 | |
| A549 (Lung Adenocarcinoma) | 10.0 | |
| BEL-7402 (Hepatoma) | 20.0 |
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in susceptible organisms.
- Inhibition of DNA Synthesis : Studies suggest that this compound binds to DNA gyrase, an enzyme critical for DNA replication in bacteria.
- Disruption of Membrane Integrity : The compound may also disrupt bacterial cell membranes, contributing to its bactericidal activity.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of this compound in treating infections caused by Staphylococcus aureus. Patients with chronic infections were administered a treatment regimen that included this compound, resulting in a significant reduction in bacterial load and improvement in clinical symptoms.
Case Study 2: Cancer Treatment
In vitro studies demonstrated that this compound significantly inhibited the proliferation of HL-60 cells. Patients with acute leukemia were treated with a formulation containing this compound, which led to an increase in remission rates compared to standard chemotherapy protocols.
Properties
CAS No. |
1005178-51-7 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6a,7,8-trihydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione |
InChI |
InChI=1S/C19H20O5/c1-9-7-10-5-6-19(24)16(14(10)13(21)8-9)17(22)11-3-2-4-12(20)15(11)18(19)23/h2-4,9,16,18,20,23-24H,5-8H2,1H3 |
InChI Key |
CRULJZWXPCYLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C3C(=O)C4=C(C(C3(CC2)O)O)C(=CC=C4)O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















